
1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide, also known as CPDD, is a chemical compound that has gained significant attention in scientific research for its potential use in the field of medicine. This compound has shown promising results in various studies, making it a subject of interest for researchers.
Mécanisme D'action
The mechanism of action of 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide involves the inhibition of various enzymes such as topoisomerase II and tubulin, which are essential for cell division and growth. This inhibition leads to the induction of apoptosis and the inhibition of cell proliferation, making it an effective anti-tumor agent. 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide also exhibits neuroprotective effects by modulating various signaling pathways and reducing oxidative stress.
Biochemical and Physiological Effects:
1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide has been found to exhibit various biochemical and physiological effects such as the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. This compound has also been found to reduce oxidative stress and inflammation, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide in lab experiments is its ability to inhibit cell proliferation and induce apoptosis, making it an effective anti-tumor agent. However, one of the limitations of using 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide, including the development of more efficient synthesis methods, the identification of potential drug targets, and the evaluation of its efficacy in clinical trials. Further research is also needed to determine the optimal dosage and administration of 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide for various diseases. Additionally, the potential side effects and toxicity of 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide need to be thoroughly evaluated to ensure its safety for human use.
Conclusion:
In conclusion, 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide is a promising compound that has shown potential for the treatment of various diseases. Its ability to inhibit cell proliferation and induce apoptosis makes it an effective anti-tumor agent, while its neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential of 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide and its limitations in clinical applications.
Méthodes De Synthèse
The synthesis method of 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide involves the reaction of 2-cyano-4-phenylbutan-2-amine with 3,3-dimethylbenzene-1,3-dicarbonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide, which can be further purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. 1-N-(2-Cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-N-(2-cyano-4-phenylbutan-2-yl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-21(15-22,13-12-16-8-5-4-6-9-16)23-19(25)17-10-7-11-18(14-17)20(26)24(2)3/h4-11,14H,12-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHCQSMLXXOOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2=CC(=CC=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3-(1-Cyano-1-methyl-3-phenylpropyl)-N1,N1-dimethylbenzene-1,3-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

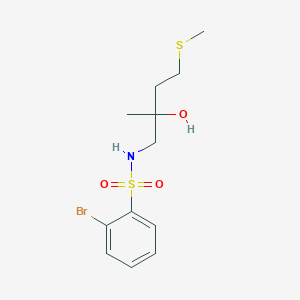

![(E)-ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2599370.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2599371.png)
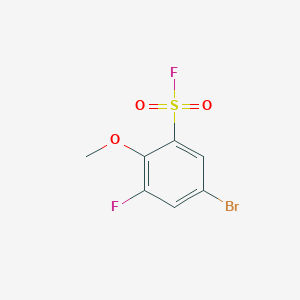
![(2,2-Difluorospiro[2.3]hexan-1-yl)methanamine](/img/structure/B2599374.png)
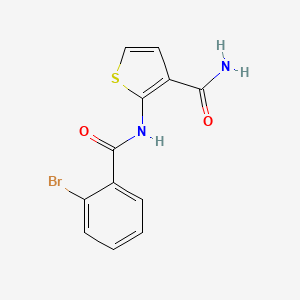
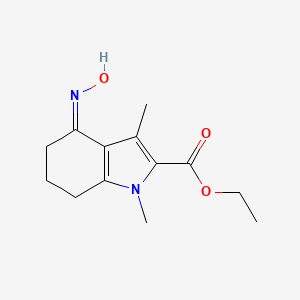

![2-[(E)-1,3-benzodioxol-5-ylmethylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B2599379.png)
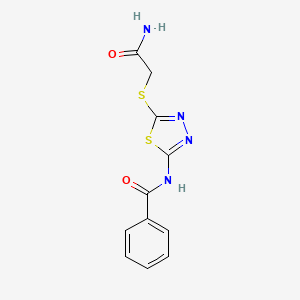
![[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2599385.png)
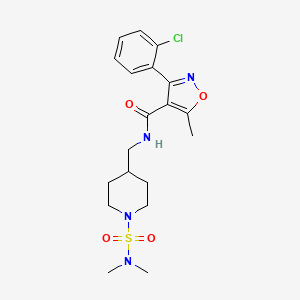
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2599387.png)